molecular formula C12H14N2O3S B5788095 methyl 4-{[(propionylamino)carbonothioyl]amino}benzoate

methyl 4-{[(propionylamino)carbonothioyl]amino}benzoate

Cat. No. B5788095
M. Wt: 266.32 g/mol
InChI Key: MYPXGURTDKVKFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[(propionylamino)carbonothioyl]amino}benzoate, also known as MPACB, is a chemical compound that has attracted attention in the scientific community due to its potential applications in various fields. MPACB is a thioamide derivative of benzoic acid and is synthesized through a multi-step process.

Scientific Research Applications

Methyl 4-{[(propionylamino)carbonothioyl]amino}benzoate has shown potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated for its anti-inflammatory and anti-tumor properties. This compound has also been studied for its potential use as a fluorescent probe for detecting biological thiols. In materials science, this compound has been used as a building block for constructing supramolecular structures.

Mechanism of Action

The mechanism of action of methyl 4-{[(propionylamino)carbonothioyl]amino}benzoate is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with thiol-containing proteins and enzymes. This compound has been shown to inhibit the activity of some enzymes, including acetylcholinesterase, which plays a role in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and reduces inflammation. This compound has also been shown to inhibit the activity of acetylcholinesterase, which may have implications for the treatment of Alzheimer's disease. In addition, this compound has been used as a fluorescent probe for detecting biological thiols.

Advantages and Limitations for Lab Experiments

Methyl 4-{[(propionylamino)carbonothioyl]amino}benzoate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. This compound is also stable under a wide range of experimental conditions. However, one limitation of this compound is that it is not very soluble in water, which may limit its use in some experiments.

Future Directions

There are several future directions for research on methyl 4-{[(propionylamino)carbonothioyl]amino}benzoate. One area of interest is the development of this compound-based fluorescent probes for detecting biological thiols. Another area of interest is the investigation of the anti-inflammatory and anti-tumor properties of this compound in vivo. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicinal chemistry.

Synthesis Methods

The synthesis of methyl 4-{[(propionylamino)carbonothioyl]amino}benzoate involves several steps, including the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which then reacts with propionamide to form 4-{[(propionylamino)carbonyl]amino}benzoic acid. This intermediate compound is then treated with thioamide to form this compound.

properties

IUPAC Name

methyl 4-(propanoylcarbamothioylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-3-10(15)14-12(18)13-9-6-4-8(5-7-9)11(16)17-2/h4-7H,3H2,1-2H3,(H2,13,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPXGURTDKVKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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